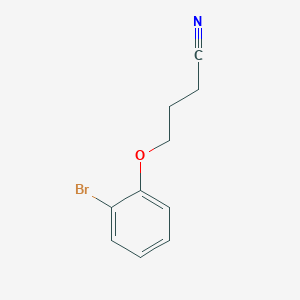![molecular formula C14H12ClN3O2 B1292985 2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide CAS No. 885559-50-2](/img/structure/B1292985.png)
2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is a benzamide derivative, a class of compounds known for their diverse range of biological activities and applications in various fields of chemistry and medicine. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, indicating the interest in this class of compounds for their potential applications.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acyl substitution reactions or amidation of benzoic acid derivatives with various amines or hydrazines. For example, the synthesis of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) was achieved by nucleophilic acyl substitution under basic conditions, yielding a 61% yield . This suggests that a similar approach could potentially be applied to synthesize this compound, although the specific details would depend on the reactivity of the hydrazine group and the chloro substituent.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of benzamide derivatives, as seen in the studies of related compounds . These analyses provide detailed information on the molecular geometry, which is essential for understanding the compound's reactivity and interactions. The molecular structure of benzamide derivatives is also often optimized using computational methods such as DFT calculations to predict vibrational frequencies, NMR chemical shifts, and electronic properties .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of reactive groups such as chloro, nitro, or sulfonyl can lead to further chemical transformations, which can be utilized to synthesize more complex molecules or to modify the compound's biological activity. For instance, the presence of a chloro substituent in the benzamide ring can facilitate nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. These properties are crucial for the compound's application and can be studied using various spectroscopic techniques, including IR, NMR, and UV-Vis . Additionally, computational studies can provide insights into the compound's NLO properties, molecular electrostatic potential, and frontier molecular orbitals, which are important for understanding its reactivity and potential as a material in electronic applications .
properties
IUPAC Name |
2-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-4-2-1-3-11(12)14(20)17-10-7-5-9(6-8-10)13(19)18-16/h1-8H,16H2,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCWGYXRHUCTBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)










